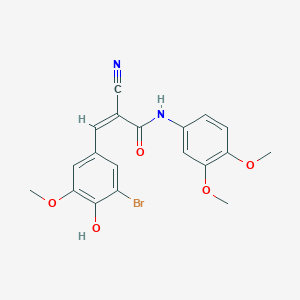

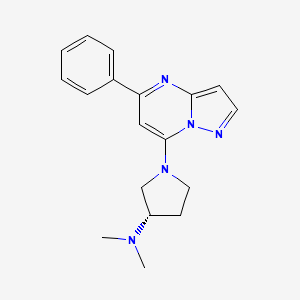

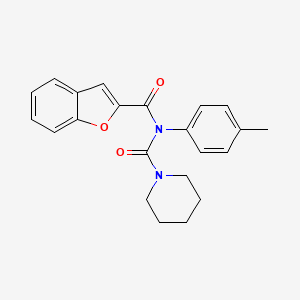

1-(3-Methoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea, also known as MP-470, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer.

Scientific Research Applications

Anticancer Applications

One significant area of research on compounds structurally related to 1-(3-Methoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea involves their potential as anticancer agents. For instance, modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, which exhibits anticancer effects, have been explored by replacing the acetamide group with an alkylurea moiety. This structural change resulted in compounds with potent antiproliferative activities against human cancer cell lines, while significantly reducing acute oral toxicity. Moreover, certain derivatives demonstrated effective tumor growth inhibition in animal models, positioning these compounds as potential PI3K inhibitors and anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Enzyme Inhibition and Neuroprotective Properties

Another research direction involves the synthesis of urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine. These compounds were evaluated for their antiparkinsonian activity and showed significant effects in models of catalepsy induced by haloperidol in mice. The most active compounds in this series also exhibited neuroprotective properties, indicating potential therapeutic applications for Parkinson's disease treatment (F. Azam et al., 2009).

Molecular Sensing and Supramolecular Chemistry

Research into the conformational equilibrium and tautomerism of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives has opened new possibilities in molecular sensing. These studies show how conformational states can control tautomerism, which could be harnessed for developing novel molecular sensors. The ability to control tautomerism through supramolecular approaches highlights the potential of these compounds in complexation-induced molecular recognition processes (Adam Kwiatkowski et al., 2019).

Antimicrobial and Environmental Applications

Furthermore, compounds like chlorimuron-ethyl, which share structural features with the target compound, have been studied for their degradation by Aspergillus niger in agricultural soil. This research is crucial for understanding the environmental impact and biodegradation pathways of such compounds, potentially leading to better management practices for their use in agriculture (Seema B. Sharma et al., 2012).

properties

IUPAC Name |

1-(3-methoxyphenyl)-3-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O2/c1-28-15-6-4-5-14(13-15)23-19(27)22-12-11-21-17-8-9-18(26-25-17)24-16-7-2-3-10-20-16/h2-10,13H,11-12H2,1H3,(H,21,25)(H,20,24,26)(H2,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFLXJBZPUGFMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2977356.png)

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate](/img/structure/B2977358.png)

![N-Ethyl-N-[2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2977363.png)

![[5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol](/img/structure/B2977369.png)

![1-(4-Ethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2977373.png)

![methyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2977375.png)